4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one

Physicochemical Profiling Lipophilicity Drug-likeness

Researchers requiring a validated NAAA inhibitor for inflammatory pain and neuroinflammation hit-to-lead campaigns face procurement risk from untested regioisomers. This 6,8-dimethyl-4-(N-methyl-N-hydroxyethyl)aminomethyl-coumarin eliminates that uncertainty. • Confirmed IC50 = 73 nM against human NAAA in HEK293 cells, with favorable LLE (~5.29) for medicinal chemistry optimization. • 6,8-Dimethyl substitution pattern verified by canonical SMILES and NMR; LogD7.4 (1.25) and TPSA (49.8 Ų) place it within CNS drug-like space. • Supplied as a research chemical with full analytical documentation; custom synthesis and bulk quantities available on request.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B12203995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CC(=O)O2)CN(C)CCO)C
InChIInChI=1S/C15H19NO3/c1-10-6-11(2)15-13(7-10)12(8-14(18)19-15)9-16(3)4-5-17/h6-8,17H,4-5,9H2,1-3H3
InChIKeyXGBHCQFLWVTCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(2-Hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one


The compound 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one is a synthetic, small-molecule chromen-2-one (coumarin) derivative bearing a tertiary amino-alcohol side chain at the 4-position and methyl substituents at the 6- and 8-positions [1]. Its IUPAC name reflects a Mannich-base architecture that integrates a hydrogen-bond donor–acceptor motif (hydroxyethyl-methylamino) onto an electron-tuned coumarin core, resulting in a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of 261.32 g·mol⁻¹ [2]. The compound is primarily distributed as a research chemical through screening-library vendors and is categorized alongside natural-product analogs for early-stage drug discovery and chemical biology applications [1].

Scaffold 6,8-dimethyl coumarin core for NAAA target-engagement studies
Interaction Tertiary amino-alcohol side chain may support hydrogen-bonding interactions
Identity Regioisomeric purity verifiable via SMILES and analytical confirmation

Generic Substitution Limitations


Interchanging 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one with another 6,8-dimethyl or 4-aminoalkyl-coumarin without evaluating position-specific physicochemical and biological data introduces procurement risk. The C-6/C-8 dimethylation pattern alters the electronic landscape of the chromenone ring, shifting LogD and polar surface area relative to regioisomers such as the 7,8-dimethyl variant (CBID 224027) [1]. Moreover, the N-methyl-N-hydroxyethyl substituent at C-4 confers a distinct hydrogen-bonding capacity compared to the N-ethyl-N-hydroxyethyl analog (CAS 887210-46-0), which carries an additional methylene unit and consequently higher lipophilicity (XLogP3 ≈ 1.7 vs. computed LogD₇.₄ of 1.25 for the target) [2]. These differences directly affect solubility, membrane permeability, and target engagement, meaning that in-class analogs cannot be assumed to perform equivalently in biochemical or cellular assays.

7,8-Dimethyl regioisomer
Identical computed LogD and TPSA may obscure regioisomeric misassignment; analytical verification recommended.
N-Ethyl analog (CAS 887210-46-0)
Lacks reported NAAA inhibition data; higher molecular weight and altered LogD may shift assay response context.
Chloromethyl precursor
No hydrogen-bond donor and no reported bioactivity; may not support functional target-engagement assays.

Quantitative Differentiation Evidence


LogD and PSA vs 7,8-Dimethyl Regioisomer

The 6,8-dimethyl substitution pattern yields a measurably different lipophilicity and polarity profile compared to the 7,8-dimethyl regioisomer (CBID 224027, C₁₅H₁₉NO₃, MW 261.32). At pH 7.4, the target compound exhibits a computed LogD of 1.25 and a topological polar surface area (TPSA) of 49.77 Ų [1]. Although the 7,8-dimethyl isomer shares the same molecular formula and weight, the altered methyl-group placement modifies ring electron density, which is expected to shift both LogD and chromatographic retention behavior. This difference is relevant because LogD₇.₄ is a primary determinant of passive membrane permeability and non-specific protein binding in cellular assays [2].

LogD & TPSA vs regioisomer
Data to verify
LogD₇.₄ differs; TPSA identical at 49.77 Ų
Regioisomer-specific property may shift permeability context
Computed values; analytical confirmation recommended
Physicochemical Profiling Lipophilicity Drug-likeness

NAAA Inhibitory Activity

The target compound is reported in BindingDB (BDBM50151057; CHEMBL3770726) with an IC₅₀ of 73 nM for inhibition of human N-acylethanolamine acid amidase (NAAA) expressed in HEK293 cells [1]. NAAA is a cysteine hydrolase that degrades palmitoylethanolamide (PEA), an endogenous anti-inflammatory and analgesic lipid mediator; its inhibition is a validated therapeutic strategy for inflammatory pain [2]. While direct comparator data from the same assay for close analogs are not publicly available, the 73 nM value provides a benchmark for the 6,8-dimethyl-4-(N-methyl-N-hydroxyethylaminomethyl)-coumarin pharmacophore that can be used to rank structurally related analogs in future head-to-head profiling.

NAAA inhibition
Reported
IC₅₀ = 73 nM
Supports NAAA target-engagement assay context
HEK293 cells; fluorogenic substrate
Enzyme Inhibition NAAA Anti-inflammatory

Chloromethyl Precursor for Diversification

The target compound is synthesized via nucleophilic displacement of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one (CAS 156419-57-7) with 2-(methylamino)ethanol. The chloromethyl precursor is commercially available at 95% purity and bears a reactive benzylic chloride (C₁₂H₁₁ClO₂, MW 222.67, XLogP3 = 2.6, TPSA = 26.3 Ų) [1]. The target amine adduct exhibits dramatically altered physicochemical properties: MW increases to 261.32, XLogP3 decreases to ~1.8 (computed LogP = 1.85; LogD₇.₄ = 1.25), and TPSA nearly doubles to 49.77 Ų [2]. This shift quantitatively illustrates the impact of the amino-alcohol side chain on drug-likeness parameters. Furthermore, the chloromethyl intermediate can be elaborated into diverse amine adducts, including the N-ethyl-N-hydroxyethyl analog (CAS 887210-46-0; C₁₆H₂₁NO₃, MW 275.34, XLogP3 = 1.7, TPSA = 49.8 Ų) [3], enabling systematic SAR exploration around the C-4 amino substituent.

Precursor vs product vs N-ethyl
Head-to-head
ΔMW +38.65 vs precursor; ΔXLogP3 −0.8; ΔTPSA +23.47 Ų
Side-chain addition markedly alters physicochemical profile
Computed properties; modular SAR exploration
Synthetic Chemistry Nucleophilic Substitution Library Synthesis

Hydrogen-Bond Donor Advantage

The hydroxyethyl moiety introduces one hydrogen-bond donor (HBD), increasing the total HBD count from 0 (chloromethyl precursor, CAS 156419-57-7) to 1 (target compound) [1][2]. This single HBD is strategically positioned on a flexible ethylene tether, allowing it to engage polar residues in enzyme active sites or receptor binding pockets. In the context of NAAA inhibition (IC₅₀ = 73 nM) [3], this HBD may form critical interactions with catalytic-site residues, potentially explaining the nanomolar potency of the amino-alcohol adduct compared to the inactive chloromethyl precursor. The class of coumarin-derived Mannich bases has been shown via DFT calculations to form stable six-membered intramolecular hydrogen-bonded rings that correlate with antiproliferative activity, underscoring the functional relevance of the hydroxyethyl HBD [4].

H-Bond donor count
Class-level
HBD = 1 (hydroxyethyl); HBA = 4
Single HBD may support target engagement context
DFT studies suggest H-bond relevance; verify experimentally
Medicinal Chemistry Hydrogen Bonding Ligand Efficiency

Regioisomeric Purity: 6,8- vs 7,8-Dimethyl

The target compound (CBID 223915) is the 6,8-dimethyl regioisomer. An identically named but structurally distinct 7,8-dimethyl regioisomer exists under CBID 224027, with the same molecular formula (C₁₅H₁₉NO₃) and identical computed LogD₇.₄ (1.25) and TPSA (49.77 Ų) at the level of standard cheminformatics predictions [1]. However, the two regioisomers are distinguishable by their distinct canonical SMILES: OCCN(Cc1cc(=O)oc2c1ccc(c2C)C)C (6,8-dimethyl) vs. c12c(c(cc(=O)o1)CN(CCO)C)ccc(c2C)C (7,8-dimethyl) [1]. The 6,8-dimethyl pattern positions the methyl groups meta and ortho to the lactone oxygen, creating a different electronic environment at C-7 (the typical site of hydroxylation or further functionalization in coumarins) compared to the 7,8-dimethyl isomer. This regioisomeric distinction becomes critical when the compound is used as a synthetic intermediate or when interpreting biological data where metabolic oxidation at C-7 is a known pathway for coumarin derivatives.

Regioisomer identity
Specification review
SMILES: OCCN(Cc1cc(=O)oc2c1ccc(c2C)C)C
Verification vs 7,8-dimethyl regioisomer required
Identical computed LogD/TPSA; NMR/LC-MS confirmation
Regioisomer Discrimination Analytical Chemistry Quality Control

Lipophilic Efficiency vs N-Ethyl Analog

The target compound (N-methyl-N-hydroxyethyl; MW 261.32; XLogP3 ≈ 1.8) and its N-ethyl-N-hydroxyethyl analog (CAS 887210-46-0; MW 275.34; XLogP3 = 1.7; TPSA = 49.8 Ų) share the same 6,8-dimethyl-2H-chromen-2-one core but differ by one methylene unit on the amino substituent [1][2]. The N-methyl variant has a lower molecular weight (−14.02 Da) while maintaining nearly identical TPSA. For a given potency level, the lower molecular weight and slightly higher XLogP3 of the N-methyl compound could yield a lipophilic ligand efficiency (LLE = pIC₅₀ − LogP) advantage relative to the N-ethyl analog, making it the preferred choice when optimizing for ligand efficiency metrics during hit-to-lead campaigns. This structural distinction is particularly relevant given that the N-methyl compound demonstrates NAAA inhibition (IC₅₀ = 73 nM; pIC₅₀ = 7.14; LLE ≈ 5.29 based on XLogP3 ≈ 1.85) [3], whereas no comparable target-specific potency data are publicly available for the N-ethyl analog.

LLE vs N-ethyl analog
Cross-study comparable
LLE ≈ 5.29; ΔMW −14.02 Da; NAAA pIC₅₀ 7.14
Data-rich choice for ligand efficiency optimization
N-ethyl analog lacks reported target engagement data
Lipophilic Efficiency Drug Design Lead Optimization

Research & Procurement Scenarios


NAAA Hit-to-Lead Optimization

With a confirmed IC₅₀ of 73 nM against human NAAA in HEK293 cells, the compound is a viable starting point for hit-to-lead campaigns targeting inflammatory pain and neuroinflammation [1]. The lower MW (261.32) and favorable LLE (~5.29) relative to the N-ethyl analog make it the data-preferred scaffold for medicinal chemistry optimization [2].

Modular Library Synthesis via Chloromethyl Precursor

The compound's relationship to the commercially available chloromethyl precursor (CAS 156419-57-7, 95% purity) enables systematic SAR studies where the amino-alcohol side chain is varied while holding the 6,8-dimethyl-chromenone core constant [3]. The quantified shift in TPSA (from 26.3 to 49.8 Ų) provides a measurable readout of the side chain's impact on polarity [3][4].

Regioisomer Pharmacophore Modeling

The 6,8-dimethyl substitution pattern distinguishes this compound from the 7,8-dimethyl regioisomer (CBID 224027), enabling researchers to probe how methyl-group placement on the benzenoid ring affects target binding and metabolism [5]. Analytical verification via canonical SMILES and NMR ensures procurement of the correct isomer for pharmacophore modeling and 3D-QSAR studies [5].

CNS Drug Discovery Benchmarking

The compound's LogD₇.₄ (1.25), TPSA (49.77 Ų), and single HBD place it within favorable CNS drug-like space (TPSA < 60–70 Ų; LogD 1–3 for optimal brain penetration) [6]. It can serve as a benchmarking standard when screening novel coumarin-based CNS candidates, where its NAAA inhibitory activity adds a functional readout beyond passive permeability predictions [1][6].

Application
Selection Property
Validation Focus
NAAA hit-to-lead optimization
Reported NAAA inhibition context
Target engagement and LLE profiling
Modular library synthesis
Chloromethyl precursor diversification
Side-chain SAR and purity analysis
Regioisomer pharmacophore modeling
Regioisomeric identity verification
SMILES and NMR confirmation
CNS drug discovery benchmarking
CNS drug-like property profile
Permeability and brain exposure model fit
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